N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a pyrazinone ring. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Synthesis of the Pyrazinone Ring: The pyrazinone ring can be synthesized from appropriate starting materials such as phenylhydrazine and ethyl acetoacetate through cyclization reactions.
Coupling Reactions: The final step involves coupling the benzodioxole and pyrazinone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylamin
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C20H17N3O4/c24-19(22-9-14-6-7-17-18(8-14)27-13-26-17)12-23-11-16(21-10-20(23)25)15-4-2-1-3-5-15/h1-8,10-11H,9,12-13H2,(H,22,24) |
InChI Key |
VHEUUYPJZXGSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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